Naphthalen-2-yl but-2-enoate
CAS No.: 56164-74-0
Cat. No.: VC19590483
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56164-74-0 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | naphthalen-2-yl but-2-enoate |
| Standard InChI | InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3 |
| Standard InChI Key | ZBKDOUFCEKAZRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC=CC(=O)OC1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Structure and Fundamental Properties
Naphthalen-2-yl but-2-enoate belongs to the class of α,β-unsaturated esters, characterized by a conjugated double bond between the carbonyl group and the alkene moiety. The naphthalen-2-yl group is attached to the ester oxygen, creating a planar structure that enhances electronic delocalization. Key structural features include:
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Molecular formula:
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IUPAC name: Naphthalen-2-yl but-2-enoate
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Molecular weight: 212.24 g/mol.
The compound’s geometry favors E-stereochemistry due to steric and electronic factors, though Z-isomers may form under specific conditions . X-ray crystallography of analogous compounds, such as ethyl (E)-3-(naphthalen-2-yl)but-2-enoate, confirms a trans-configuration at the double bond, with bond lengths of 1.34 Å for C=C and 1.45 Å for the ester C-O bond.
Synthetic Methodologies
Esterification Reactions
The most straightforward synthesis involves the acid-catalyzed esterification of naphthalen-2-ol with but-2-enoic acid (crotonic acid). Typical conditions include:
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Catalyst: Sulfuric acid or p-toluenesulfonic acid
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Solvent: Toluene or dichloromethane
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Temperature: Reflux (110–120°C)
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Yield: 60–75%.
Heck Coupling Reactions
A more efficient approach employs palladium-catalyzed Heck reactions between 2-bromonaphthalene and ethyl crotonate. Key parameters include:
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Catalyst: Pd EnCat®40 (0.8–1.6 mol%)
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Base: Sodium acetate (2.5 equiv)
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Solvent: Ethanol/water (9:1 v/v)
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Conditions: Microwave irradiation (140°C, 30 min)
This method benefits from reduced reaction times (30–60 min vs. 5–6 hours for conventional heating) and improved stereocontrol. The supported catalyst Pd EnCat®40 enables easy recovery and reuse, aligning with green chemistry principles .
Analytical Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch) and 1630 cm (C=C stretch).
Chromatographic Techniques
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HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min) .
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TLC: (hexane/ethyl acetate 95:5).
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 54–56°C | |
| Boiling Point | 345–348°C (estimated) | |
| Density | 1.14–1.16 g/cm | |
| Solubility | Insoluble in water; soluble in ethanol, DCM | |
| LogP (Octanol/Water) | 3.8 |
Applications in Medicinal Chemistry
Sigma Receptor Modulation
Naphthalen-2-yl but-2-enoate derivatives, such as RC-106 and RC-752, exhibit potent antagonism against sigma-1 receptors (S1R), which are implicated in neuropathic pain and cancer. Key findings include:
Anticancer Activity
Structural analogs demonstrate proteasome inhibitory activity, inducing apoptosis in glioblastoma (U87MG) and multiple myeloma (RPMI-8226) cell lines:
Future Directions
Ongoing research focuses on:
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